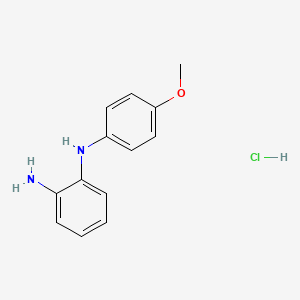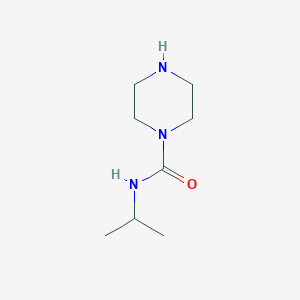
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride
Descripción general
Descripción
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride, commonly known as 2-APB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a potent inhibitor of inositol trisphosphate receptor (IP3R), which plays a crucial role in the regulation of intracellular calcium signaling.
Aplicaciones Científicas De Investigación
Prototropic Tautomerism and Photochromism
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride and related compounds have been explored for their prototropic tautomerism and solid-state photochromism. Research on N-(4-X-phenyl)-2-aminotropones (X = methoxy, chloro, or nitro substituent) revealed that these compounds, in their crystal state, primarily exist in a keto-amine form. X-ray crystal structure analysis highlighted the presence of bimolecular hydrogen bonds and close molecular packing, which inhibits structural changes necessary for photo-induced prototropic tautomerization. However, when these compounds form clathrate crystals with deoxycholic acid (DCA), they exhibit photochromism, indicating potential applications in materials science for developing photoresponsive materials (Ito, Amimoto, & Kawato, 2011).
Deprotection of Amine Protecting Groups
The deprotection of amine nitrogen protecting groups, such as the p-methoxyphenyl (PMP) group, is crucial in synthetic chemistry, especially in peptide synthesis and drug development. Mild and efficient procedures using periodic acid and trichloroisocyanuric acid (TCCA) have been described for the deprotection of the PMP group, enabling the liberation of amine functionalities. This process is significant for the synthesis of complex organic molecules, where selective deprotection is required (Verkade, Hemert, Quaedflieg, Alsters, Delft, & Rutjes, 2006).
Corrosion Inhibition
Compounds related to N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride have been investigated for their application in corrosion inhibition. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium, achieving up to 98% efficiency. This suggests potential applications in protecting metal surfaces in acidic environments, which is valuable in industrial processes and maintenance (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Functional Modification of Polymers
The functional modification of polymers through condensation reactions with various amine compounds, including aromatic amines, has been explored for enhancing the properties of materials. This research is significant for the development of new materials with improved thermal stability and specific functionalities, which can be tailored for diverse applications ranging from biomedicine to engineering (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been studied for their applications as inhibitors of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a .
Mode of Action
A possible reaction mechanism has been proposed for similar compounds . The proposed mechanism includes three main steps:
Biochemical Pathways
Compounds with similar structures have been studied for their effects on various biochemical pathways, including those involving pdgfr, cox, and phosphodiesterase 10a .
Pharmacokinetics
The compound’s molecular weight is 25072 g/mol , which may influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been studied for their effects on various cellular processes, including those involving pdgfr, cox, and phosphodiesterase 10a .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of hydrochloric acid and the type of solvent used . For example, the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
Propiedades
IUPAC Name |
2-N-(4-methoxyphenyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCGGBMKWCYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583276 | |
| Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride | |
CAS RN |
25914-22-1 | |
| Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)


![1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1627014.png)







